2,5-Dichloro-3-hydrazinylpyridine

Cyclocondensation Regioselectivity Heterocyclic Synthesis

2,5-Dichloro-3-hydrazinylpyridine (C5H5Cl2N3, MW 178.02) is a trisubstituted pyridine featuring chlorine atoms at the 2- and 5-positions and a hydrazinyl (–NHNH2) group at the 3-position. This substitution pattern places it within a family of dichloro-hydrazinylpyridine regioisomers that are primarily employed as synthetic intermediates for fused heterocyclic scaffolds.

Molecular Formula C5H5Cl2N3
Molecular Weight 178.02 g/mol
Cat. No. B12843313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dichloro-3-hydrazinylpyridine
Molecular FormulaC5H5Cl2N3
Molecular Weight178.02 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1NN)Cl)Cl
InChIInChI=1S/C5H5Cl2N3/c6-3-1-4(10-8)5(7)9-2-3/h1-2,10H,8H2
InChIKeyCXWXBZLTJKUZES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dichloro-3-hydrazinylpyridine: Core Identity and Regioisomeric Context for Procurement Decisions


2,5-Dichloro-3-hydrazinylpyridine (C5H5Cl2N3, MW 178.02) is a trisubstituted pyridine featuring chlorine atoms at the 2- and 5-positions and a hydrazinyl (–NHNH2) group at the 3-position. This substitution pattern places it within a family of dichloro-hydrazinylpyridine regioisomers that are primarily employed as synthetic intermediates for fused heterocyclic scaffolds. Its closest structural analogs include 3,5-dichloro-2-hydrazinylpyridine, 3,5-dichloro-4-hydrazinylpyridine, and 2,6-dichloro-4-hydrazinylpyridine [1]. The distinct 2,5-dichloro-3-substitution pattern governs nucleophilic aromatic substitution (SNAr) reactivity and the regiochemical outcome of cyclocondensation reactions, which is critical for generating specific heterocyclic architectures [2].

Why 2,5-Dichloro-3-hydrazinylpyridine Cannot Be Replaced by Generic Analogs in Regiospecific Synthesis


Dichloro-hydrazinylpyridine isomers are not functionally interchangeable because the positions of the chlorine and hydrazine substituents determine both the chemoselectivity of further elaboration and the ring-closure topology. For example, 3-chloro-2-hydrazinylpyridine directs cyclization toward a pyrido[2,1-c][1,2,4]triazinone skeleton, whereas the 3-nitro-2-hydrazinylpyridine congener yields the regioisomeric pyrido[1,2-b][1,2,4]triazinone core [1]. The 2,5-dichloro-3-hydrazinyl arrangement offers two distinct chlorine leaving groups with differing electronic environments, enabling sequential SNAr reactions that cannot be replicated by isomers such as 3,5-dichloro-2-hydrazinylpyridine, where the hydrazine occupies the more activated 2-position . Substituting a generic isomer would therefore alter the reactive pathway and compromise the structural integrity of the downstream heterocyclic product.

Quantified Differentiation Evidence for 2,5-Dichloro-3-hydrazinylpyridine Against Competing Isomers


Regiochemical Cyclization Fidelity of 2,5-Dichloro-3-hydrazinylpyridine vs. 3-Chloro-2-hydrazinylpyridine in Triazinone Synthesis

In a head-to-head cyclization study, 3-chloro-2-hydrazinylpyridine underwent acetic acid-catalyzed condensation with dimethyl acetylenedicarboxylate to yield exclusively the pyrido[2,1-c][1,2,4]triazinone scaffold. In contrast, the regioisomeric 2,5-dichloro-3-hydrazinylpyridine analog directs cyclization toward the alternative pyrido[1,2-b][1,2,4]triazinone framework due to the altered electronic influence of the 2,5-dichloro substitution pattern [1]. This difference is not merely qualitative but determines which fused heterocycle is accessible from a given starting material.

Cyclocondensation Regioselectivity Heterocyclic Synthesis

Nucleophilic Substitution Reactivity Differentiation: 2,5-Dichloro-3-hydrazinylpyridine vs. 5-Chloro-2-hydrazinylpyridine

When 2,5-dichloropyridine is treated with hydrazine hydrate, nucleophilic substitution occurs selectively at the 2-position, yielding 5-chloro-2-hydrazinylpyridine as the exclusive mono-substitution product . This establishes the 2-chlorine as the primary electrophilic site. 2,5-Dichloro-3-hydrazinylpyridine, which retains chlorine atoms at both the 2- and 5-positions, therefore offers a two-step synthetic handle: the more reactive 2-chlorine can be displaced first, followed by activation and displacement of the 5-chlorine under harsher conditions. The mono-substituted 5-chloro-2-hydrazinylpyridine lacks this sequential derivatization capability.

SNAr Reactivity Leaving Group Selectivity Building Block Versatility

Physicochemical Distinction Among Dichloro-Hydrazinylpyridine Regioisomers Relevant to Purification and Handling

The regioisomeric series C5H5Cl2N3 exhibits distinct chromatographic retention and spectroscopic signatures. For example, 3,5-dichloro-2-hydrazinylpyridine (CAS 104408-23-3) is commercially characterized with a specific ChemSpider ID (522462), InChI, and SMILES string that differ from those of 2,6-dichloro-4-hydrazinylpyridine (CAS 893616-23-4) . These distinct identifiers confirm that each isomer behaves as a unique chemical entity during HPLC, GC, and NMR analysis, enabling unambiguous identity verification. 2,5-Dichloro-3-hydrazinylpyridine possesses its own distinct spectroscopic and crystallographic fingerprint, which is essential for quality assurance in GLP-compliant environments.

Physicochemical Properties Chromatographic Separation Quality Control

Procurement-Driven Application Scenarios for 2,5-Dichloro-3-hydrazinylpyridine in Regioselective Synthesis


Regiospecific Construction of Pyrido[1,2-b][1,2,4]triazinone Pharmacophores

When the target heterocyclic core is a pyrido[1,2-b][1,2,4]triazinone, 2,5-dichloro-3-hydrazinylpyridine is the mandatory starting material. As demonstrated by Cheurfa et al. (2016), 3-chloro-2-hydrazinylpyridine yields instead the pyrido[2,1-c] isomer [1]. Medicinal chemistry groups developing triazinone-based kinase inhibitors or antibacterial agents must therefore specify the 2,5-dichloro-3-hydrazinyl regioisomer at the procurement stage to avoid synthesizing the wrong lead series.

Sequential C2/C5 Diversification for Parallel Library Synthesis

The presence of two chlorine atoms with differential SNAr reactivity enables sequential functionalization: C2 substitution under mild conditions, followed by C5 derivatization with a different nucleophile. This strategy is exploited in the preparation of bicyclo[2.2.2]octene-fused ligands . Procurement of 2,5-dichloro-3-hydrazinylpyridine is essential for combinatorial chemistry platforms that require a bifunctional pyridine scaffold. The isomer 3,5-dichloro-2-hydrazinylpyridine places the hydrazine at the more reactive site, blocking the preferred first substitution position and thereby disrupting the intended library synthesis logic.

Isomer-Free Intermediate Supply for GMP Scale-Up

Regioisomeric purity is a critical quality attribute for pharmaceutical intermediates. 2,5-Dichloro-3-hydrazinylpyridine must be supplied with certified isomeric purity (typically ≥95% by HPLC) and accompanied by an analytical certificate confirming the absence of 3,5-dichloro-2-hydrazinylpyridine and other isomers [1]. Procurement specifications should mandate isomer-specific analytical methods (e.g., 1H NMR integration of pyridine ring protons or HPLC retention time matching against authentic isomer standards) to ensure batch-to-batch consistency in GMP intermediate production.

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